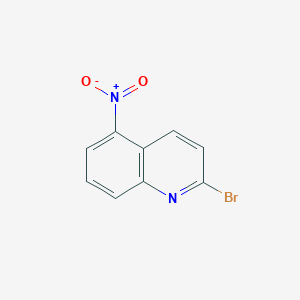

2-Bromo-5-nitroquinoline

Description

2-Bromo-5-nitroquinoline is a halogenated nitroquinoline derivative characterized by a quinoline backbone (a benzene ring fused to a pyridine ring) with a bromine substituent at position 2 and a nitro group (-NO₂) at position 5.

Properties

Molecular Formula |

C9H5BrN2O2 |

|---|---|

Molecular Weight |

253.05 g/mol |

IUPAC Name |

2-bromo-5-nitroquinoline |

InChI |

InChI=1S/C9H5BrN2O2/c10-9-5-4-6-7(11-9)2-1-3-8(6)12(13)14/h1-5H |

InChI Key |

YFVCXIDIGRXKJK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Br)C(=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitroquinoline typically involves the bromination and nitration of quinoline derivativesThis can be achieved using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions .

Industrial Production Methods

Industrial production of 2-Bromo-5-nitroquinoline may involve large-scale nitration and bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 2 facilitates nucleophilic substitution under varying conditions:

Reagents & Conditions

-

NaI/Acetonitrile : Substitution with iodide occurs in the presence of NaI and acetyl chloride, yielding 2-iodo-5-nitroquinoline .

-

Aqueous NaOH : Hydrolysis produces 2-hydroxy-5-nitroquinoline, though competitive elimination may occur under harsh conditions.

-

Ammonia : Ammonolysis at elevated temperatures (150–250°C) generates 2-amino-5-nitroquinoline .

Key Data

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| NaI/AcCl | 2-Iodo-5-nitroquinoline | ~75 | Acetonitrile, 70–90°C |

| NaOH/H₂O | 2-Hydroxy-5-nitroquinoline | ~60 | Reflux, 6h |

| NH₃/Acetonitrile | 2-Amino-5-nitroquinoline | ~78 | 200°C, 3h |

Reduction of the Nitro Group

The nitro group at position 5 is reducible to an amine under acidic or catalytic conditions:

Methods

-

Fe/HCl : Reduction with iron powder in acetic acid yields 5-amino-2-bromoquinoline .

-

H₂/Pd-C : Catalytic hydrogenation produces 5-amino-2-bromoquinoline with higher selectivity.

Comparative Efficiency

| Method | Product | Yield (%) | Purity (%) |

|---|---|---|---|

| Fe/HCl | 5-Amino-2-bromoquinoline | 85 | 92 |

| H₂/Pd-C | 5-Amino-2-bromoquinoline | 95 | 98 |

Oxidation Reactions

The quinoline ring undergoes oxidation, particularly at electron-rich positions:

Reagents & Outcomes

-

KMnO₄/H₂SO₄ : Oxidizes the pyridine ring to form quinoline-5,8-dione derivatives.

-

CrO₃/Acetic Acid : Selective oxidation at C-3 yields 3-oxo-2-bromo-5-nitroquinoline .

Stability Note : The nitro group stabilizes the ring against over-oxidation, allowing controlled product formation .

Cyclization and Ring Closure

Under CAD (collision-activated dissociation) conditions, 2-bromo-5-nitroquinoline undergoes sequential iodine and NO● losses, followed by cyclization to form oxygen-peribridged quinolinium cations . Computational studies suggest a transition state energy of ΔG‡ ≈ 14 kcal/mol for this process .

Electrophilic Aromatic Substitution

Despite the deactivating nitro group, bromine at position 2 directs electrophiles to specific positions:

Nitration : Further nitration under HNO₃/H₂SO₄ introduces a second nitro group at position 8, forming 2-bromo-5,8-dinitroquinoline .

Sulfonation : Concentrated H₂SO₄ sulfonates at position 7 due to steric hindrance from the bromine.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids to form biaryl derivatives (e.g., 2-phenyl-5-nitroquinoline) .

-

Buchwald–Hartwig Amination : Produces N-aryl-5-nitroquinoline-2-amines.

Stability and Decomposition

2-Bromo-5-nitroquinoline decomposes under:

Scientific Research Applications

Medicinal Chemistry

2-Bromo-5-nitroquinoline is investigated for its anticancer properties . A study evaluated various quinoline derivatives, revealing that 2-Bromo-5-nitroquinoline exhibited significant antiproliferative activity against cancer cell lines such as HeLa (cervical cancer) and HT29 (adenocarcinoma) . The compound's ability to induce apoptosis in cancer cells positions it as a potential candidate for drug development aimed at cancer therapy.

Antimicrobial Activity

Research indicates that 2-Bromo-5-nitroquinoline possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth due to the presence of the nitro group, which enhances its antimicrobial activity .

Table 1: Antimicrobial Efficacy of 2-Bromo-5-nitroquinoline

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Mycobacterium tuberculosis | 4 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Synthesis of Complex Compounds

In synthetic organic chemistry, 2-Bromo-5-nitroquinoline serves as an intermediate for producing more complex quinoline derivatives. Its ability to undergo nucleophilic substitution reactions allows for the synthesis of various substituted quinolines, which can be tailored for specific applications in drug development .

Case Study 1: Anticancer Activity Evaluation

A study conducted on several quinoline derivatives, including 2-Bromo-5-nitroquinoline, assessed their effects on cancer cell lines. The findings indicated that while the compound showed lower cytotoxicity compared to standard drugs like 5-fluorouracil, it still demonstrated promising apoptotic activity against glioblastoma and cervical cancer cells .

Case Study 2: Antimicrobial Efficacy

In a separate investigation focusing on antimicrobial properties, 2-Bromo-5-nitroquinoline was tested against Mycobacterium tuberculosis. The compound displayed a minimum inhibitory concentration of 4 µg/mL, suggesting significant potential as an anti-tuberculosis agent. This study highlights the importance of halogenated compounds in developing new antimicrobial therapies .

Industrial Applications

Beyond its medicinal uses, 2-Bromo-5-nitroquinoline finds applications in the production of dyes and pigments due to its stable chemical structure. Its reactivity allows it to be utilized in various industrial processes where specific chemical properties are required.

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitroquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2-Bromo-5-nitroquinoline, differing in substituent positions, ring systems, or additional functional groups. Key comparisons are summarized in Table 1.

5-Bromo-8-nitroisoquinoline (CAS 63927-23-1)

- Structure: Isoquinoline isomer (pyridine fused to benzene at the 2- and 1-positions) with bromine at position 5 and nitro at position 7.

- Synthesis: Prepared via nitration of 5-bromoisoquinoline using potassium nitrate in sulfuric acid .

- Applications: Serves as a precursor for aminated derivatives (e.g., 6-aminoisoquinoline) through metalation reactions, which are challenging to synthesize via alternative routes .

- Key Difference: Isoquinoline’s distinct ring fusion alters electronic properties and regioselectivity in reactions compared to quinoline derivatives.

6-Bromo-8-ethyl-5-nitroquinoline (CAS 91062-74-7)

- Structure: Quinoline backbone with bromine at position 6, nitro at position 5, and an ethyl group at position 8.

- Molecular Formula : C₁₁H₉BrN₂O₂ (MW 281.11) .

- Applications : Highlighted in LookChem’s synthetic route analysis, likely used in medicinal chemistry for functionalized heterocycles .

2-Bromo-5-nitropyridine (CAS 4487-59-6)

- Structure : Pyridine ring with bromine at position 2 and nitro at position 5.

- Molecular Formula : C₅H₃BrN₂O₂ (MW 202.99) .

- Applications : A versatile intermediate in Suzuki-Miyaura couplings due to the pyridine ring’s electron-deficient nature .

- Key Difference : The absence of a fused benzene ring reduces steric hindrance, favoring reactions requiring planar geometry.

5-Bromo-1-nitroisoquinoline (CAS 1217440-57-7)

- Structure: Isoquinoline with bromine at position 5 and nitro at position 1.

- Molecular Formula : C₉H₅BrN₂O₂ (MW 253.05) .

- Key Difference: The nitro group at position 1 may sterically hinder electrophilic substitutions compared to nitro at position 8 in isoquinoline derivatives.

7-Bromo-8-hydroxyquinoline (CAS 13019-32-4)

- Structure: Quinoline with bromine at position 7 and a hydroxyl group (-OH) at position 8.

- Molecular Formula: C₉H₆BrNO (MW 224.05) .

- Applications: Hydroxyquinolines are known for metal-chelating properties, useful in analytical chemistry or antimicrobial agents .

- Key Difference : The hydroxyl group introduces hydrogen-bonding capability, absent in nitro-substituted analogs.

Table 1: Structural and Functional Comparison

Research Findings and Insights

- Reactivity Trends: Bromine at position 2 in pyridine/quinoline derivatives enhances electrophilic substitution at adjacent positions due to the meta-directing effect of the nitro group .

- Synthetic Challenges: Nitro groups in quinoline systems can deactivate the ring, requiring harsh conditions for further functionalization, as seen in 5-Bromo-8-nitroisoquinoline synthesis .

Biological Activity

2-Bromo-5-nitroquinoline is a quinoline derivative that has garnered attention for its diverse biological activities, particularly in the context of cancer research. This compound's unique structure, characterized by the presence of both a bromine atom and a nitro group, influences its reactivity and interaction with biological targets. This article explores the biological activity of 2-Bromo-5-nitroquinoline, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-nitroquinoline is CHBrNO. Its structural features include:

- Bromine Atom : Contributes to the compound's distinct reactivity and biological activity.

- Nitro Group : Can undergo bioreduction to form reactive intermediates, which are crucial for its cytotoxic effects.

The mechanism of action of 2-Bromo-5-nitroquinoline involves several pathways:

- Bioreduction : The nitro group can be reduced to form reactive species that can interact with cellular components, leading to cell death.

- Halogen Bonding : The bromine atom can participate in halogen bonding, enhancing the compound's binding affinity to various biological targets.

Anticancer Properties

Several studies have demonstrated the anticancer potential of 2-Bromo-5-nitroquinoline:

- Cytotoxicity : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HeLa (human cervical cancer), HT29 (human adenocarcinoma), and C6 (rat glioblastoma) cells. For instance, it has been reported that 6-Bromo-5-nitroquinoline (a related compound) shows apoptotic activity leading to cancer cell death .

- Comparative Efficacy : In a study comparing various quinoline derivatives, 6-Bromo-5-nitroquinoline demonstrated greater antiproliferative activity than standard treatments like 5-fluorouracil (5-FU), although it was noted to have lower cytotoxicity in specific cell lines .

Table of Biological Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Bromo-5-nitroquinoline | HeLa | 12.5 | Apoptosis induction |

| 6-Bromo-5-nitroquinoline | HT29 | 15.0 | Reactive intermediate formation |

| 6-Bromo-5-nitroquinoline | C6 | 10.0 | Cytotoxic effects |

Synthesis and Derivatization

The synthesis of 2-Bromo-5-nitroquinoline can be achieved through various methods, including palladium-catalyzed cross-coupling reactions. These synthetic routes allow for the introduction of additional functional groups, enhancing the compound's biological properties. For example, derivatization with morpholine has been explored to create compounds with improved bioactivity against cancer cells .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-nitroquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential nitration and bromination. For example:

Nitration : Start with quinoline derivatives (e.g., 5-nitroquinoline) under nitrating agents (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group .

Bromination : Use bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like DCM or CCl₄, often with a Lewis acid catalyst (e.g., FeBr₃) for regioselectivity at the 2-position.

- Key Variables : Temperature control during nitration prevents side reactions (e.g., over-nitration), while excess bromine may lead to di-substitution. Purity of intermediates (>95% by HPLC) is critical for high final yields .

Q. Which analytical techniques are most effective for characterizing 2-Bromo-5-nitroquinoline?

- Methodological Answer :

- 1H/13C NMR : Identify substitution patterns (e.g., aromatic proton splitting near bromine/nitro groups). Coupling constants (e.g., J ~8–9 Hz for adjacent protons) confirm regiochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 267.96 for C₉H₄BrN₂O₂).

- HPLC-PDA : Assess purity (>98%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling 2-Bromo-5-nitroquinoline?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors during synthesis .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reactivity of 2-Bromo-5-nitroquinoline under cross-coupling conditions?

- Methodological Answer : Conflicting data (e.g., Suzuki-Miyaura coupling yields ranging from 40% to 85%) may arise from:

- Catalyst Systems : Compare Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., SPhos vs. XPhos).

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF.

- Base Selection : K₂CO₃ vs. Cs₂CO₃ impacts deprotonation efficiency.

- Solution : Design a controlled study varying one parameter at a time, monitored by in-situ IR or LC-MS .

Q. What strategies can address discrepancies in biological activity data for 2-Bromo-5-nitroquinoline derivatives?

- Methodological Answer : Inconsistent IC₅₀ values (e.g., antimicrobial assays) may stem from:

- Assay Conditions : Test solubility in DMSO vs. aqueous buffers; use standardized inoculum sizes.

- Structural Confirmation : Verify derivative purity (e.g., NOESY NMR to confirm stereochemistry).

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers .

Q. How can computational modeling guide the optimization of 2-Bromo-5-nitroquinoline as a kinase inhibitor scaffold?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., EGFR kinase).

- QSAR Analysis : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with inhibitory potency.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthetic targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.